molecular formula C13H15NO2S2 B2617956 N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]thiophene-2-carboxamide CAS No. 1448122-45-9

N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]thiophene-2-carboxamide

Cat. No.: B2617956
CAS No.: 1448122-45-9
M. Wt: 281.39
InChI Key: XRGQTVARFSYADG-UHFFFAOYSA-N
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Description

N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]thiophene-2-carboxamide is a synthetic compound belonging to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science due to their unique structural and electronic properties . This compound, in particular, features a thiophene ring substituted with a methoxy group and a carboxamide group, making it a subject of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]thiophene-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the carboxamide group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur at the thiophene ring, allowing for further functionalization with various electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Electrophiles such as halogens, nitro groups

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Halogenated or nitro-substituted thiophenes

Mechanism of Action

The mechanism of action of N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibiting Enzymes: It can inhibit enzymes involved in various biological processes, such as kinases or proteases.

    Modulating Receptors: The compound may bind to and modulate the activity of specific receptors, such as G-protein-coupled receptors (GPCRs) or nuclear receptors.

    Interfering with Cellular Pathways: It can interfere with cellular signaling pathways, leading to altered cellular responses and functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]thiophene-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for exploring new therapeutic and material science applications.

Properties

IUPAC Name

N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2S2/c1-9-5-6-11(18-9)10(16-2)8-14-13(15)12-4-3-7-17-12/h3-7,10H,8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRGQTVARFSYADG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(CNC(=O)C2=CC=CS2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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